

# Apilimod Mesylate: A Technical Guide to a Selective PIKfyve Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Apilimod Mesylate*

Cat. No.: *B1663033*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Apilimod mesylate** is a potent and selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Initially investigated for its immunomodulatory effects through the inhibition of interleukin-12 (IL-12) and interleukin-23 (IL-23), its primary mechanism of action is now understood to be the direct inhibition of PIKfyve kinase activity. This inhibition disrupts endosomal trafficking and lysosomal homeostasis, leading to a range of cellular effects with therapeutic potential in various diseases, including B-cell non-Hodgkin lymphoma (B-NHL), autoimmune disorders, and viral infections. This technical guide provides an in-depth overview of **Apilimod mesylate**, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## Introduction

Apilimod, also known as STA-5326, was first identified as an inhibitor of IL-12 and IL-23 production.<sup>[1]</sup> However, subsequent research revealed its more fundamental role as a highly specific inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P<sub>2</sub>) and phosphatidylinositol 5-phosphate (PI(5)P).<sup>[2][3]</sup> These phosphoinositides are critical for the regulation of endosomal trafficking, lysosome function, and autophagy.<sup>[2][4]</sup> By inhibiting PIKfyve, Apilimod disrupts these processes, leading to the formation of large cytoplasmic vacuoles and ultimately inducing

non-canonical cell death in susceptible cell types.[\[5\]](#)[\[6\]](#) This unique mechanism of action has positioned Apilimod as a promising therapeutic candidate for various pathologies, most notably B-cell non-Hodgkin lymphoma.[\[6\]](#)[\[7\]](#)

## Mechanism of Action

**Apilimod mesylate** exerts its biological effects primarily through the selective inhibition of PIKfyve kinase.

## The PIKfyve Signaling Pathway

PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, which governs intracellular membrane trafficking. It exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which together regulate the synthesis and turnover of PI(3,5)P2.[\[2\]](#)

The process begins with the phosphorylation of phosphatidylinositol (PI) to PI 3-phosphate (PI(3)P) by Class III PI3K (Vps34). PIKfyve then phosphorylates PI(3)P at the 5' position of the inositol ring to produce PI(3,5)P2.[\[2\]](#) PI(3,5)P2 is a key signaling lipid that regulates the fission and fusion of endosomes and lysosomes, thereby controlling their size, number, and function. [\[4\]](#) Inhibition of PIKfyve by Apilimod leads to a depletion of PI(3,5)P2, which in turn disrupts endosomal trafficking and causes the accumulation of enlarged endosomes and lysosomes, a hallmark cellular phenotype of PIKfyve inhibition.[\[6\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: PIKfyve Signaling Pathway and the inhibitory action of Apilimod.

## Cellular Consequences of PIKfyve Inhibition

The disruption of endosomal and lysosomal function by Apilimod triggers a cascade of cellular events:

- Vacuole Formation: The most prominent phenotype of Apilimod treatment is the formation of large, swollen cytoplasmic vacuoles derived from early and late endosomes.[8][9]
- Autophagy Dysfunction: Apilimod impairs the degradation of autophagic cargo and blocks the maturation of cathepsins, essential lysosomal proteases.[5][6]
- TFEB Nuclear Translocation: Apilimod induces the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, likely as a compensatory response to lysosomal stress.[6]
- Non-canonical Cell Death: In cancer cells, particularly B-NHL, the sustained disruption of lysosomal homeostasis leads to a form of non-apoptotic cell death.[6]

## Quantitative Data

Apilimod has been extensively characterized in a variety of preclinical and clinical studies. The following tables summarize key quantitative data.

**Table 1: In Vitro Inhibitory Activity of Apilimod**

| Target                              | Assay System                                | IC50          | Reference |
|-------------------------------------|---------------------------------------------|---------------|-----------|
| PIKfyve                             | In vitro kinase assay                       | 14 nM         | [2]       |
| PIKfyve                             | In vitro kinase assay                       | Sub-nanomolar | [9]       |
| IL-12                               | IFN-γ/SAC-stimulated human PBMCs            | 1 nM          | [2]       |
| IL-12                               | SAC-treated monkey PBMCs                    | 2 nM          | [2]       |
| Influenza Viruses (various strains) | Cytopathic effect (CPE) assay in MDCK cells | 3.8 - 24.6 μM | [10]      |

**Table 2: Anti-proliferative Activity of Apilimod in B-cell Non-Hodgkin Lymphoma (B-NHL) Cell Lines**

| Cell Line Subtype  | Number of Cell Lines | Average IC50 | Reference                               |
|--------------------|----------------------|--------------|-----------------------------------------|
| B-NHL              | 48                   | 142 nM       | <a href="#">[6]</a> <a href="#">[7]</a> |
| Normal Human Cells | 12                   | 12,782 nM    | <a href="#">[6]</a> <a href="#">[7]</a> |

**Table 3: In Vivo Efficacy of Apilimod in a Daudi Burkitt Lymphoma Xenograft Model**

| Treatment             | Dosage                                            | Tumor Growth Inhibition | Reference            |
|-----------------------|---------------------------------------------------|-------------------------|----------------------|
| Apilimod              | 60 mg/kg (oral, twice daily)                      | 48%                     | <a href="#">[11]</a> |
| Apilimod + Rituximab  | 60 mg/kg Apilimod (oral, twice daily) + Rituximab | 83%                     | <a href="#">[11]</a> |
| Apilimod + anti-PD-L1 | Not specified                                     | 86%                     | <a href="#">[7]</a>  |

**Table 4: Summary of Adverse Events in a Phase I Clinical Trial of Apilimod in B-cell Lymphoma**

| Adverse Event | Grade     | Frequency             | Reference            |
|---------------|-----------|-----------------------|----------------------|
| Nausea        | Low-grade | Transient, reversible | <a href="#">[12]</a> |
| Diarrhea      | Low-grade | Transient, reversible | <a href="#">[12]</a> |

Note: The recommended Phase 2 dose was determined to be 125 mg BID.[\[12\]](#)

# Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Apilimod.

## In Vitro PIKfyve Kinase Assay

This protocol is adapted from methodologies described in the literature to measure the enzymatic activity of PIKfyve and its inhibition by Apilimod.[\[8\]](#)

**Objective:** To determine the IC50 of Apilimod for PIKfyve kinase activity.

**Materials:**

- HEK293 cells for PIKfyve immunopurification
- Recombinant adenovirus expressing HA-PIKfyve
- Apilimod
- [ $\gamma$ -<sup>32</sup>P]ATP
- Phosphatidylinositol (PI) substrate (from soybean)
- Kinase assay buffer (specific composition to be optimized, but typically contains HEPES, MgCl<sub>2</sub>, MnCl<sub>2</sub>, and DTT)
- TLC plates
- TLC solvent system (e.g., n-propanol/2 M acetic acid, 65:35 v:v)
- Phosphorimager

**Procedure:**

- PIKfyve Immunopurification:
  1. Infect HEK293 cells with recombinant adenovirus expressing HA-PIKfyve.

2. After 48 hours, lyse the cells and immunoprecipitate HA-PIKfyve using anti-HA antibody conjugated to beads.
3. Wash the immunoprecipitates extensively to remove non-specific proteins.

- Kinase Reaction:
  1. Pre-incubate the immunopurified PIKfyve on beads with varying concentrations of Apilimod (e.g., 0-100 nM) or vehicle (DMSO) for 15 minutes at 37°C in the kinase assay buffer containing the PI substrate.
  2. Initiate the kinase reaction by adding [ $\gamma$ -<sup>32</sup>P]ATP (e.g., 30  $\mu$ Ci per reaction) and non-radiolabeled ATP (e.g., 15  $\mu$ M final concentration).
  3. Incubate for 15 minutes at 37°C.
  4. Stop the reaction by adding an acidic solution (e.g., 1N HCl).
- Lipid Extraction and Analysis:
  1. Extract the lipids from the reaction mixture using a standard chloroform/methanol extraction method.
  2. Spot the extracted lipids onto a TLC plate.
  3. Develop the TLC plate using an appropriate solvent system to separate the different phosphoinositides.
  4. Dry the TLC plate and expose it to a phosphor screen.
  5. Quantify the amount of radiolabeled PI(3,5)P<sub>2</sub> and PI(5)P produced using a phosphorimager.
- Data Analysis:
  1. Calculate the percentage of PIKfyve inhibition for each Apilimod concentration relative to the vehicle control.

2. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the Apilimod concentration and fitting the data to a sigmoidal dose-response curve.

## Cell Viability Assay (Cell-Titer Glo®)

This protocol is based on the Cell-Titer Glo® Luminescent Cell Viability Assay (Promega) and is commonly used to assess the anti-proliferative effects of compounds.[\[6\]](#)

**Objective:** To determine the IC<sub>50</sub> of Apilimod in cancer cell lines.

**Materials:**

- B-NHL cell lines (e.g., Daudi, SU-DHL-6)
- Appropriate cell culture medium and supplements
- 96-well plates
- Apilimod
- Cell-Titer Glo® Reagent
- Luminometer

**Procedure:**

- **Cell Seeding:**
  1. Harvest cells in the logarithmic growth phase.
  2. Seed the cells into 96-well plates at a predetermined optimal density.
- **Compound Treatment:**
  1. Prepare a serial dilution of Apilimod in the cell culture medium.
  2. Add the diluted Apilimod or vehicle control (DMSO) to the appropriate wells.
  3. Incubate the plates for 5 days at 37°C in a humidified CO<sub>2</sub> incubator.

- Assay Measurement:

1. Equilibrate the Cell-Titer Glo® Reagent to room temperature.
2. Add a volume of Cell-Titer Glo® Reagent equal to the volume of cell culture medium in each well.
3. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
4. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Measure the luminescence using a luminometer.

- Data Analysis:

1. Subtract the background luminescence (from wells with medium only).
2. Normalize the data to the vehicle-treated control wells (set as 100% viability).
3. Plot the percentage of cell viability against the logarithm of the Apilimod concentration.
4. Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

## In Vivo Xenograft Model (Daudi Burkitt Lymphoma)

This protocol describes a subcutaneous xenograft model using the Daudi cell line to evaluate the in vivo efficacy of Apilimod.[\[6\]](#)[\[13\]](#)

Objective: To assess the anti-tumor activity of Apilimod in a mouse model of B-NHL.

Materials:

- Daudi Burkitt lymphoma cell line
- Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female
- Matrigel

- Apilimod dimesylate
- Vehicle for oral administration
- Calipers for tumor measurement
- Animal balance

**Procedure:**

- Cell Preparation and Implantation:
  1. Culture Daudi cells to the logarithmic growth phase.
  2. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^7$  cells/mL.
  3. Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Growth and Randomization:
  1. Monitor the mice for tumor growth by palpation.
  2. When tumors reach a palpable size (e.g., 50-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration:
  1. Prepare the Apilimod dimesylate formulation for oral gavage.
  2. Administer Apilimod (e.g., 50-150 mg/kg free base, once or twice daily) or vehicle to the respective groups.
- Monitoring and Endpoint:
  1. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = (length x width<sup>2</sup>)/2).

2. Monitor the body weight of the mice as an indicator of toxicity.
3. Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
4. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

- Data Analysis:
  1. Plot the mean tumor volume over time for each group.
  2. Calculate the tumor growth inhibition (TGI) for the Apilimod-treated groups compared to the vehicle control group.
  3. Perform statistical analysis to determine the significance of the anti-tumor effect.

## Mandatory Visualizations

### Signaling Pathway Diagram

## Apilimod's Mechanism of Action on Endosomal Trafficking

[Click to download full resolution via product page](#)

Caption: Apilimod's disruption of endosomal trafficking and lysosomal function.

# Experimental Workflow Diagram

## High-Throughput Screening for PIKfyve Inhibitors



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery and validation of PIKfyve inhibitors like Apilimod.

## Conclusion

**Apilimod mesylate** is a first-in-class, selective inhibitor of PIKfyve kinase with a well-defined mechanism of action that involves the disruption of endolysosomal homeostasis. This leads to potent anti-proliferative effects in preclinical models of B-cell non-Hodgkin lymphoma and provides a rationale for its investigation in other diseases where this pathway is implicated. While early clinical trials for autoimmune diseases were not successful, ongoing studies in oncology are promising.<sup>[11]</sup> This technical guide provides a comprehensive resource for researchers and drug developers interested in Apilimod and the therapeutic potential of targeting the PIKfyve pathway. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for this novel class of inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 3. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 9. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces baflomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Daudi Xenograft Model - Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [Apilimod Mesylate: A Technical Guide to a Selective PIKfyve Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663033#apilimod-mesylate-as-a-selective-pikfyve-inhibitor]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)